molecular formula C16H15Cl2N3O B11560780 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B11560780
M. Wt: 336.2 g/mol
InChI Key: XVKJUHVQNQNPAA-VXLYETTFSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide is a Schiff base compound known for its significant pharmacological and biological activities. The hydrazone moiety in this compound exhibits a unique –N–N=CH- pharmacophore structure, which contributes to its diverse biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced spectroscopic techniques such as infrared, 1H NMR, and 13C NMR spectroscopy, along with X-ray diffraction, is essential for characterizing the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide involves its interaction with molecular targets and pathways. The compound’s hydrazone moiety plays a crucial role in its biological activity by interacting with various enzymes and receptors. Molecular docking studies have shown that the compound can bind to specific protein targets, influencing their activity and leading to the observed pharmacological effects .

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-(dimethylamino)benzamide

InChI

InChI=1S/C16H15Cl2N3O/c1-21(2)12-8-6-11(7-9-12)16(22)20-19-10-13-14(17)4-3-5-15(13)18/h3-10H,1-2H3,(H,20,22)/b19-10+

InChI Key

XVKJUHVQNQNPAA-VXLYETTFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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